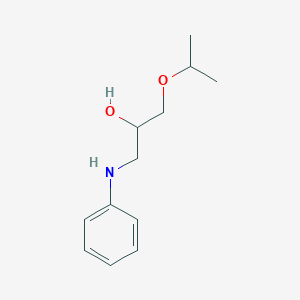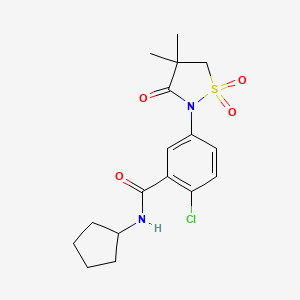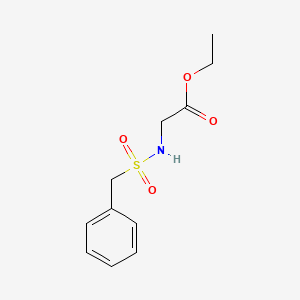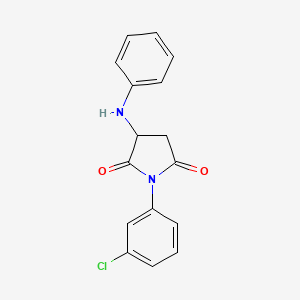![molecular formula C16H26ClNO2 B4986459 N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride](/img/structure/B4986459.png)
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride, commonly known as DMC or Desoxypipradrol, is a psychoactive drug that belongs to the class of psychostimulants. It is a derivative of pipradrol, which is a mild central nervous system stimulant. DMC is known for its ability to enhance cognitive abilities, improve memory retention, and increase alertness.
Aplicaciones Científicas De Investigación
DMC has been extensively studied in the field of neuroscience and pharmacology due to its potential therapeutic applications. It has been found to be effective in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression. DMC has also been studied for its potential use as a cognitive enhancer and neuroprotective agent.
Mecanismo De Acción
DMC acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), which means it blocks the reuptake of these neurotransmitters in the brain. This leads to an increase in their concentration in the synaptic cleft, resulting in enhanced cognitive abilities, improved memory retention, and increased alertness.
Biochemical and Physiological Effects:
DMC has been shown to increase the levels of dopamine and norepinephrine in the brain, which are responsible for its psychostimulant effects. It also increases the release of glutamate, which is a neurotransmitter involved in learning and memory. DMC has been found to increase heart rate, blood pressure, and body temperature, which are common physiological effects of psychostimulants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMC has several advantages as a research tool, including its ability to enhance cognitive abilities and improve memory retention. It is also relatively easy to synthesize and has a long shelf life. However, DMC is a controlled substance, which limits its availability for research purposes. It also has potential side effects, such as increased heart rate and blood pressure, which can complicate the interpretation of experimental results.
Direcciones Futuras
Future research on DMC could focus on its potential therapeutic applications, such as its use in the treatment of ADHD, narcolepsy, and depression. It could also explore its potential as a cognitive enhancer and neuroprotective agent. Further studies could investigate the long-term effects of DMC on the brain and its potential for addiction and abuse.
Conclusion:
DMC is a psychoactive drug that has been extensively studied in the field of neuroscience and pharmacology. It acts as a norepinephrine-dopamine reuptake inhibitor and has potential therapeutic applications for ADHD, narcolepsy, and depression. DMC also has potential as a cognitive enhancer and neuroprotective agent. Further research is needed to fully understand its mechanisms of action and potential benefits and risks.
Métodos De Síntesis
The synthesis of DMC involves the reaction of 1-bromo-3,4-dimethoxybenzene with cyclopentylmagnesium bromide, followed by the reaction of the resulting product with benzyl chloroformate. The final step involves the reduction of the benzyl ester with lithium aluminum hydride to obtain DMC in its hydrochloride form.
Propiedades
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-4-17-12-16(9-5-6-10-16)13-7-8-14(18-2)15(11-13)19-3;/h7-8,11,17H,4-6,9-10,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBZHCCFIIEPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1(CCCC1)C2=CC(=C(C=C2)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4986381.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B4986387.png)


![N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4986407.png)
![6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B4986417.png)
![1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4986423.png)


![N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4986440.png)
![methyl N-{[(4-fluorophenyl)amino]carbonothioyl}-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B4986453.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4986466.png)

![2-ethoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4986481.png)